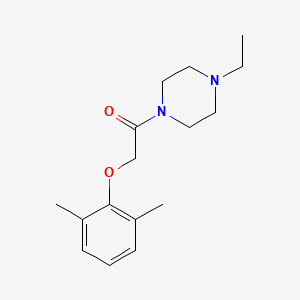

2-(2,6-Dimethylphenoxy)-1-(4-ethylpiperazin-1-yl)ethanone

Description

2-(2,6-Dimethylphenoxy)-1-(4-ethylpiperazin-1-yl)ethanone is a synthetic compound featuring a phenoxyacetophenone backbone modified with a 2,6-dimethylphenoxy group and a 4-ethylpiperazine moiety. Its structure combines aromatic and tertiary amine functionalities, making it a candidate for interaction with neurotransmitter receptors, particularly acetylcholine receptors (AChRs). The ethylpiperazine substituent may enhance its pharmacokinetic properties, such as solubility and blood-brain barrier penetration, compared to simpler analogs.

Properties

Molecular Formula |

C16H24N2O2 |

|---|---|

Molecular Weight |

276.37 g/mol |

IUPAC Name |

2-(2,6-dimethylphenoxy)-1-(4-ethylpiperazin-1-yl)ethanone |

InChI |

InChI=1S/C16H24N2O2/c1-4-17-8-10-18(11-9-17)15(19)12-20-16-13(2)6-5-7-14(16)3/h5-7H,4,8-12H2,1-3H3 |

InChI Key |

YQDFZIOQDNWADI-UHFFFAOYSA-N |

Canonical SMILES |

CCN1CCN(CC1)C(=O)COC2=C(C=CC=C2C)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2-(2,6-Dimethylphenoxy)-1-(4-ethylpiperazin-1-yl)ethanone typically involves the following steps:

Starting Materials: The synthesis begins with 2,6-dimethylphenol and 4-ethylpiperazine as the primary starting materials.

Formation of Phenoxy Intermediate: 2,6-dimethylphenol is reacted with an appropriate alkylating agent to form the phenoxy intermediate.

Coupling Reaction: The phenoxy intermediate is then coupled with 4-ethylpiperazine under suitable reaction conditions to form the final product.

Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial production methods may involve optimization of reaction conditions, use of catalysts, and scaling up the process to achieve higher yields and purity.

Chemical Reactions Analysis

2-(2,6-Dimethylphenoxy)-1-(4-ethylpiperazin-1-yl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The phenoxy and piperazine moieties can undergo substitution reactions with electrophiles or nucleophiles, resulting in the formation of substituted products.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations.

Scientific Research Applications

Chemical Overview

The compound features a phenoxy group attached to an ethanone moiety , linked to a piperazine ring substituted with an ethyl group. Its structure can be represented as follows:

Medicinal Chemistry

The compound is studied for its potential pharmacological activity, particularly in the treatment of neurological and psychiatric disorders. Research indicates that derivatives of this compound may exhibit anti-inflammatory and neuroprotective properties, making them candidates for further drug development.

Biological Research

In biological assays, 2-(2,6-Dimethylphenoxy)-1-(4-ethylpiperazin-1-yl)ethanone is utilized to investigate its effects on cellular processes and molecular pathways. Studies have shown its ability to modulate signaling pathways related to inflammation and neurodegeneration.

Industrial Chemistry

The compound serves as an intermediate in synthesizing more complex organic molecules. Its unique structure allows for modifications that can lead to new materials with desirable properties.

Study on Anti-inflammatory Activity

A study published in a peer-reviewed journal demonstrated that derivatives of 2-(2,6-Dimethylphenoxy)-1-(4-ethylpiperazin-1-yl)ethanone exhibited significant anti-inflammatory effects in vitro. The research highlighted the compound's ability to inhibit pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases .

Neuroprotective Effects

Another investigation focused on the neuroprotective properties of this compound against oxidative stress-induced neuronal cell death. Results indicated that it could enhance cell viability and reduce apoptosis in neuronal cultures exposed to oxidative stressors .

Mechanism of Action

The mechanism of action of 2-(2,6-Dimethylphenoxy)-1-(4-ethylpiperazin-1-yl)ethanone involves its interaction with specific molecular targets, such as receptors or enzymes, in biological systems. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Table 1: Receptor Activity of Piperazine-Containing Analogs on M1/M3 AChRs

Phenoxyacetamide Derivatives

lists several phenoxyacetamide analogs (compounds e–o) with structural similarities to the target compound (Table 2).

Table 2: Structural Comparison of Phenoxyacetamide Analogs

| Compound ID | Core Structure Modification | Key Functional Groups | Potential Pharmacological Impact |

|---|---|---|---|

| e | N-[(2S,3S,5S)-5-Amino-...]acetamide | Amino group on hexan-2-yl chain | Enhanced solubility; possible CNS targeting |

| f | 2-(2,6-Dimethylphenoxy)-...formamido | Formamido group | Altered metabolic stability |

| g | 2-(2,6-Dimethylphenoxy)-...acetamido | Acetamido group | Increased lipophilicity |

| m, n, o | 2-(2,6-Dimethylphenoxy)-...oxotetrahydropyrimidinyl | Tetrahydropyrimidinyl moiety | Steric hindrance; receptor subtype selectivity |

The target compound differs from these analogs by replacing the acetamide backbone with an ethanone group linked to ethylpiperazine.

Hydroxyacetophenone Derivatives

The Handbook of Hydroxyacetophenones () highlights propofol (2,6-diisopropylphenol) and pseudo-baptigenetin as phenoxy-containing compounds. Propofol’s 2,6-diisopropyl groups confer high lipid solubility, enabling rapid CNS penetration. In contrast, the target compound’s 2,6-dimethylphenoxy group may reduce lipophilicity but improve metabolic stability.

Research Findings and Implications

- Receptor Specificity: EPA’s ethylpiperazine group shows stronger desensitization of M1/M3 AChRs than MPA or DMPA. The target compound’s dimethylphenoxy group may further enhance subtype selectivity, though experimental confirmation is needed.

- Metabolic Stability: Compared to acetamide derivatives (e.g., compound f), the ethanone-piperazine structure may resist hydrolysis, prolonging half-life.

- Solubility : The ethylpiperazine moiety likely improves aqueous solubility relative to propofol’s fully aromatic structure.

Biological Activity

2-(2,6-Dimethylphenoxy)-1-(4-ethylpiperazin-1-yl)ethanone is a synthetic compound that has garnered attention for its potential biological activities, particularly in neuropharmacology. This article reviews its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

- IUPAC Name : 2-(2,6-Dimethylphenoxy)-1-(4-ethylpiperazin-1-yl)ethanone

- Molecular Formula : C18H26N2O2

- Molecular Weight : 302.41 g/mol

Research has indicated that 2-(2,6-Dimethylphenoxy)-1-(4-ethylpiperazin-1-yl)ethanone interacts with various neurotransmitter receptors. Notably, it shows selectivity for the D3 dopamine receptor (D3R), which is implicated in neuroprotective effects and modulation of neurotransmission.

D3 Dopamine Receptor Agonism

The compound has been characterized as a selective agonist for the D3R. This receptor is known to play a significant role in neuroprotection against neurodegenerative conditions. Studies have demonstrated that compounds activating D3R can mitigate symptoms associated with Parkinson's disease and other dopaminergic dysfunctions .

Neuroprotective Effects

In vitro studies have shown that 2-(2,6-Dimethylphenoxy)-1-(4-ethylpiperazin-1-yl)ethanone provides neuroprotective benefits in models of oxidative stress and neuroinflammation. The compound has been linked to reduced cell death in neuronal cultures exposed to neurotoxins such as MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), which induces Parkinson-like symptoms in animal models .

Anti-inflammatory Properties

The compound exhibits anti-inflammatory properties by modulating cytokine production and reducing the activation of microglia in the central nervous system. This activity suggests potential therapeutic applications in conditions characterized by neuroinflammation, such as Alzheimer's disease .

Case Studies and Experimental Results

Several studies have evaluated the biological activity of this compound:

-

Neuroprotection in Animal Models :

- In a study involving mice treated with MPTP, administration of 2-(2,6-Dimethylphenoxy)-1-(4-ethylpiperazin-1-yl)ethanone resulted in significant preservation of dopaminergic neurons compared to control groups .

- The compound was shown to decrease markers of oxidative stress and improve motor function in treated animals.

- In Vitro Cytotoxicity Studies :

- Structure-Activity Relationship (SAR) :

Table 1: Summary of Biological Activity

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.